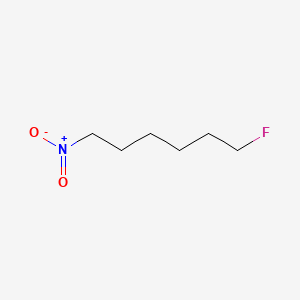

1-Fluoro-6-nitrohexane

Description

Structure

3D Structure

Properties

CAS No. |

408-08-2 |

|---|---|

Molecular Formula |

C6H12FNO2 |

Molecular Weight |

149.16 g/mol |

IUPAC Name |

1-fluoro-6-nitrohexane |

InChI |

InChI=1S/C6H12FNO2/c7-5-3-1-2-4-6-8(9)10/h1-6H2 |

InChI Key |

OQVYNPDNUMJKRL-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCF)CC[N+](=O)[O-] |

Origin of Product |

United States |

Elucidation of Reactivity Profiles and Mechanistic Pathways of 1 Fluoro 6 Nitrohexane

Transformations of the Nitro Group in 1-Fluoro-6-nitrohexane

The nitro group (-NO₂) is a versatile functional group that can undergo a wide array of chemical transformations. Its strong electron-withdrawing nature activates the adjacent carbon atom, facilitating various reactions.

The reduction of the nitro group is one of its most important reactions, providing a pathway to primary amines. This transformation is fundamental in organic synthesis. A variety of reducing agents and catalysts can be employed to achieve this conversion, with the potential to also form intermediate species like nitroso compounds and hydroxylamines.

Common methods for the reduction of nitroalkanes to primary amines include catalytic hydrogenation. This is often carried out using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere. The choice of catalyst and reaction conditions (pressure, temperature, solvent) can be optimized to achieve high yields and selectivity. For a molecule like 1-fluoro-6-nitrohexane, a key challenge is to selectively reduce the nitro group without affecting the C-F bond. Catalytic hydrogenation is generally mild enough to leave the robust C-F bond intact.

Alternative reagents for this reduction include metal hydrides like lithium aluminum hydride (LiAlH₄). However, LiAlH₄ is a very strong reducing agent and might pose a risk to other functional groups, though the C-F bond is typically resistant. Other methods involve the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl).

The partial reduction of the nitro group to a hydroxylamine (B1172632) can also be achieved under specific conditions. For example, reduction with zinc dust in the presence of ammonium (B1175870) chloride or controlled catalytic hydrogenation can often be used to stop the reaction at the hydroxylamine stage.

Table 3: Reagents for the Reduction of the Nitro Group

| Product | Reagent/Catalyst | Typical Conditions | Selectivity Note |

|---|---|---|---|

| 6-Fluorohexan-1-amine | H₂, Pd/C or PtO₂ | Hydrogen gas pressure, room temperature | Generally does not affect the C-F bond. |

| 6-Fluorohexan-1-amine | Fe or Sn, HCl | Acidic aqueous solution, heat | Classic method, C-F bond is stable to these conditions. |

| 6-Fluorohexan-1-amine | LiAlH₄ | Anhydrous ether or THF | Powerful reducing agent; C-F bond is typically resistant. |

| N-(6-Fluorohexyl)hydroxylamine | Zn, NH₄Cl | Aqueous or alcoholic solution | Controlled reduction stops at the hydroxylamine stage. |

The carbon atom adjacent to the nitro group (the α-carbon) is activated by the strong electron-withdrawing effect of the -NO₂ group. This makes the α-hydrogens acidic and easily removed by a base to form a nitronate anion. This anion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

The most prominent of these is the Henry Reaction (or nitroaldol reaction). In this reaction, the nitronate anion derived from 1-fluoro-6-nitrohexane adds to the carbonyl carbon of an aldehyde or ketone. The reaction is typically catalyzed by a base. The initial product is a β-nitro alcohol. This reaction is a powerful tool for C-C bond formation. For 1-fluoro-6-nitrohexane, the reaction would proceed as follows:

Deprotonation: A base removes a proton from C1 of the nitroalkane chain (alpha to the nitro group, which is at C6 of the main chain but C1 relative to the nitro function), forming the nucleophilic nitronate anion.

Nucleophilic Attack: The nitronate anion attacks an aldehyde (e.g., formaldehyde), forming a new C-C bond.

Protonation: Workup with a mild acid protonates the alkoxide to yield the β-nitro alcohol.

The resulting β-nitro alcohol can be further transformed, for example, by dehydration to a nitroalkene or reduction of the nitro group to an amine, leading to the synthesis of valuable 1,2-amino alcohols.

The nitronate anion formed from 1-fluoro-6-nitrohexane can also act as a nucleophile in Michael additions (conjugate additions). This reaction involves the 1,4-addition of the nucleophile to an α,β-unsaturated carbonyl compound (e.g., an enone or an acrylate).

Furthermore, the product of a Henry reaction, the β-nitro alcohol, can be dehydrated (often under acidic conditions or by activating the alcohol and then treating with base) to form a nitroalkene. In the case of 1-fluoro-6-nitrohexane reacting with an aldehyde, this would lead to a fluorinated nitroalkene. These nitroalkenes are themselves powerful Michael acceptors. They can react with a wide range of nucleophiles (including organocuprates, enolates, and amines) in a conjugate fashion, providing a route to highly functionalized molecules. This two-step sequence—Henry reaction followed by dehydration and then Michael addition—allows for the construction of complex carbon skeletons.

Radical Reactions and Single Electron Transfer Processes

The reactivity of 1-fluoro-6-nitrohexane in radical processes is largely dictated by the nitro group, which can readily participate in single electron transfer (SET) events to initiate radical cascades. pkusz.edu.cn The transfer of a single electron to an organic compound, often from a metal reductant or via photoredox catalysis, is a fundamental method for generating radical intermediates. libretexts.org In the case of 1-fluoro-6-nitrohexane, the nitro group serves as a potent electron acceptor.

Upon accepting an electron, the nitro group is converted into a nitro radical anion. This SET process is a common initial step in the reduction of nitro compounds. unimi.it The formation of this transient radical intermediate opens pathways for subsequent chemical transformations, which can be harnessed to form new bonds or functional groups. pkusz.edu.cn While polyfluoroalkyl compounds can also engage in radical reactions, often involving C-F bond activation, the nitro group in 1-fluoro-6-nitrohexane is generally the more reactive site for SET-initiated processes due to its lower reduction potential. researchgate.netrsc.org

The generation of the radical anion from 1-fluoro-6-nitrohexane can lead to various outcomes depending on the reaction conditions. For example, in the presence of a proton source, the radical anion can be protonated and undergo further reduction. Alternatively, it can participate in radical-radical coupling reactions or initiate polymerization. The versatility of radical intermediates allows for the exploration of reactivity patterns that are distinct from traditional ionic pathways. pkusz.edu.cn

Acid- and Base-Catalyzed Transformations and Their Kinetic Analysis

The presence of both acidic protons alpha to the nitro group and two distinct functional groups allows for a range of acid- and base-catalyzed transformations.

Base-Catalyzed Reactions: The most significant base-catalyzed reaction of 1-fluoro-6-nitrohexane involves the deprotonation of the carbon atom adjacent to the nitro group (C-1). The electron-withdrawing nature of the nitro group significantly increases the acidity of these α-hydrogens, facilitating their removal by a base to form a resonance-stabilized nitronate anion. nih.govethz.ch This transformation is a fundamental acid-base equilibrium. The resulting nitronate anion is a powerful nucleophile and a key intermediate in numerous carbon-carbon bond-forming reactions, such as the Henry (nitroaldol) reaction and Michael additions. nih.govthieme-connect.de The use of strong bases, such as lithium diisopropylamide (LDA) or n-butyllithium, can lead to the formation of dianions under certain conditions, further expanding its synthetic utility. ethz.ch

Acid-Catalyzed Reactions: In the presence of strong acid, the nitronate anion (formed by initial treatment with a base) undergoes the Nef reaction. This classic transformation involves the acid-catalyzed hydrolysis of the nitronate to yield a carbonyl compound—in this case, 6-fluorohexanal (B1655487)—and nitrous oxide. thieme-connect.desci-hub.se The mechanism proceeds through the protonation of the nitronate to form a nitronic acid intermediate, which is then attacked by water and subsequently decomposes to the aldehyde. sci-hub.se This reaction provides a valuable synthetic route for converting nitroalkanes into aldehydes or ketones.

Kinetic Analysis: Specific kinetic data for 1-fluoro-6-nitrohexane is not extensively documented, but the rates of its acid- and base-catalyzed transformations can be understood from general principles.

Nitronate Formation (Base-Catalyzed): The rate of deprotonation at C-1 is dependent on several factors, including the strength and concentration of the base, the solvent, and the temperature. Stronger bases will lead to faster equilibration and a higher concentration of the nitronate anion.

Nef Reaction (Acid-Catalyzed): The kinetics of the Nef reaction are influenced by the acid concentration and the stability of the intermediate nitronic acid. The rate-determining step is typically the hydrolysis of the nitronic acid. sci-hub.se Studies on related nitro compounds have shown that reaction conditions, including pH and temperature, must be carefully controlled to optimize the yield of the carbonyl product and minimize side reactions. nih.gov

The following table summarizes the expected outcomes of these transformations on a primary nitroalkane substrate like 1-fluoro-6-nitrohexane.

| Catalyst/Reagent | Intermediate | Major Product | Reaction Type |

| Base (e.g., NaOH, EtO⁻) | 1-aci-nitro-6-fluorohexane (Nitronate) | Sodium 1-aci-nitro-6-fluorohexanate | Acid-Base |

| 1. Base, 2. Acid (H₂SO₄) | Nitronic Acid | 6-Fluorohexanal | Nef Reaction |

| Base + Aldehyde (R-CHO) | Nitronate | 7-Fluoro-1-nitro-2-heptanol derivative | Henry Reaction |

Chemo- and Regioselectivity in Multi-Functionalized Hexane (B92381) Systems

The presence of two distinct functional groups (nitro and fluoro) on a flexible hexane chain makes 1-fluoro-6-nitrohexane a model substrate for studying chemo- and regioselectivity.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. In 1-fluoro-6-nitrohexane, many transformations can be directed selectively toward the nitro group. For instance, the reduction of nitroarenes to anilines often proceeds with high chemoselectivity in the presence of other reducible groups, including halogens. unimi.it By analogy, catalytic hydrogenation or transfer hydrogenation of 1-fluoro-6-nitrohexane would be expected to selectively reduce the nitro group to an amino group (forming 6-fluorohexylamine) while leaving the C-F bond intact. This selectivity arises from the greater reactivity of the nitro group under typical reduction conditions.

Regioselectivity: Regioselectivity concerns the preferential reaction at one position over another.

Ionic Reactions: In base-catalyzed reactions, the regioselectivity is absolute. Deprotonation occurs exclusively at the carbon alpha to the nitro group (C-1) due to the powerful stabilizing effect of the adjacent nitro functionality. nih.govethz.ch This directs all subsequent reactions of the resulting nitronate anion to this specific position.

Radical Reactions: In radical-based C-H functionalization, the regioselectivity is more complex. While the α-protons are activated, research on long-chain alkyl substrates with terminal electron-withdrawing groups (EWGs) has revealed a "polarity enhancement" effect. acs.org This effect involves the deactivation of proximal C-H bonds by the EWG, coupled with solvent interactions, leading to a remarkable preference for oxidation at remote methylenic sites. For a substrate like 1-nitrohexane, selective oxidation at the C-5 position (ω-1) has been demonstrated. acs.org This suggests that under specific catalytic oxidation conditions, 1-fluoro-6-nitrohexane could undergo regioselective C-H functionalization at C-5, far from both the fluoro and nitro groups.

The chemo- and regiochemical outcomes for 1-fluoro-6-nitrohexane are summarized in the table below.

| Reagent Type | Target Site | Expected Product | Selectivity Principle |

| Catalytic Hydrogen (e.g., H₂, Pd/C) | Nitro group | 6-Fluorohexylamine (B3052834) | Chemoselectivity |

| Strong Base (e.g., LDA) | C-1 Hydrogen | 1-aci-nitro-6-fluorohexane anion | Regioselectivity (α-activation) |

| Radical Oxidizing Agent (e.g., H₂O₂, Mn catalyst) | C-5 Hydrogen | 1-Fluoro-5-oxohexane-6-nitronic acid (after rearrangement) | Regioselectivity (Remote C-H activation) acs.org |

| Nucleophile (under SNAr conditions) | C-F bond | Negligible reaction (aliphatic C-F is unreactive) | Chemoselectivity |

Strategic Applications of 1 Fluoro 6 Nitrohexane As a Building Block in Complex Organic Synthesis

Precursor for the Construction of Diverse Fluorinated Scaffolds

The presence of both a fluorine atom and a nitro group makes 1-fluoro-6-nitrohexane a valuable precursor for a variety of fluorinated molecules. solubilityofthings.com The distinct reactivity of each functional group allows for selective transformations, providing a pathway to a range of fluorinated scaffolds.

One of the primary applications of 1-fluoro-6-nitrohexane is in the synthesis of ω-fluoroamines. The nitro group can be readily reduced to a primary amine under various conditions, such as catalytic hydrogenation. This transformation yields 6-fluorohexylamine (B3052834), a key intermediate for the synthesis of more complex fluorinated molecules.

| Starting Material | Reagents and Conditions | Product | Application of Product |

| 1-Fluoro-6-nitrohexane | H₂, Pd/C or other reducing agents | 6-Fluorohexylamine | Precursor for pharmaceuticals, agrochemicals, and fluorinated polymers. |

Furthermore, the nitro group can participate in various carbon-carbon bond-forming reactions prior to its reduction. For instance, the Henry reaction (nitroaldol reaction) with aldehydes or ketones can introduce a hydroxyl group and a new stereocenter, leading to the formation of fluorinated amino alcohols after subsequent reduction of the nitro group. This strategy provides access to a class of compounds with potential applications in medicinal chemistry.

Another significant transformation is the Nef reaction, which converts the nitro group into a carbonyl group. nih.gov This reaction allows for the synthesis of 6-fluorohexanal (B1655487) from 1-fluoro-6-nitrohexane, providing a fluorinated aldehyde that can be utilized in a wide array of subsequent reactions, such as Wittig reactions, aldol (B89426) condensations, and reductive aminations, to further elaborate the molecular scaffold.

| Starting Material | Reaction | Product |

| 1-Fluoro-6-nitrohexane | Henry Reaction (with an aldehyde, followed by reduction) | Fluorinated amino alcohol |

| 1-Fluoro-6-nitrohexane | Nef Reaction | 6-Fluorohexanal |

Role in Multi-Component Reactions for Rapid Structural Complexity Generation

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the formation of complex molecules from three or more starting materials in a single step, thereby increasing efficiency and atom economy. researchgate.netnih.gov The dual functionality of 1-fluoro-6-nitrohexane makes it a potentially valuable component in such reactions, enabling the rapid generation of structurally diverse and complex fluorinated molecules.

While specific examples of multi-component reactions directly employing 1-fluoro-6-nitrohexane are not extensively documented, its derivatives can participate in key MCRs. For instance, the reduction of the nitro group to an amine furnishes 6-fluorohexylamine, which can then be utilized in Ugi or Passerini reactions. In an Ugi four-component reaction, 6-fluorohexylamine could react with an aldehyde, a carboxylic acid, and an isocyanide to generate a complex α-acetamido carboxamide bearing a fluorohexyl chain.

Similarly, the aldehyde derivative, 6-fluorohexanal, obtained via the Nef reaction, can serve as the carbonyl component in various MCRs, such as the Biginelli or Hantzsch reactions, to produce fluorinated dihydropyrimidines or dihydropyridines, respectively. These heterocyclic scaffolds are of significant interest in medicinal chemistry.

Synthesis of Nitrogen-Containing Heterocycles Bearing Fluoroalkyl Chains

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. ekb.egdntb.gov.ua The incorporation of fluoroalkyl chains into these cyclic systems can significantly modulate their physicochemical and biological properties. 1-Fluoro-6-nitrohexane serves as a valuable starting material for the synthesis of such heterocycles.

A primary route to nitrogen-containing heterocycles involves the initial reduction of the nitro group to an amine, yielding 6-fluorohexylamine. This amine can then undergo intramolecular cyclization reactions to form saturated heterocycles. For example, through appropriate functionalization of the terminal fluorine, such as conversion to a leaving group, intramolecular nucleophilic substitution by the amine can lead to the formation of a seven-membered ring, a fluorinated azepane derivative.

Alternatively, intermolecular reactions of 6-fluorohexylamine with suitable bifunctional reagents can be employed to construct a variety of heterocyclic systems. For instance, reaction with a dicarbonyl compound can lead to the formation of fluorinated pyrroles or pyridines.

A more direct approach involves the intramolecular cyclization of derivatives of 1-fluoro-6-nitrohexane itself. For example, the nitro group can be used to activate the adjacent methylene (B1212753) group for deprotonation. Subsequent intramolecular alkylation, where the terminal fluorine acts as a leaving group under specific conditions, could theoretically lead to the formation of a cyclic nitroalkane, which can be further transformed into various nitrogen-containing heterocycles. 20.210.105

Furthermore, the synthesis of piperidine (B6355638) derivatives, a common scaffold in pharmaceuticals, can be envisioned through intramolecular cyclization of appropriately functionalized derivatives of 1-fluoro-6-nitrohexane. alfa-chemistry.comresearchgate.net For example, conversion of the nitro group to an amino group, followed by the introduction of a suitable functional group at the other end of the chain, can set the stage for cyclization to form a 2-fluoromethylpiperidine or a related structure.

Development of Novel Reagents and Ligands Derived from 1-Fluoro-6-nitrohexane

The unique properties of fluorine, such as its high electronegativity and the ability to form strong bonds, make fluorinated ligands and reagents highly valuable in various areas of chemistry, particularly in catalysis and materials science. nih.gov 1-Fluoro-6-nitrohexane can be a precursor to novel fluorinated reagents and ligands.

Transformation of the nitro group into other functionalities is a key strategy. For instance, reduction to 6-fluorohexylamine provides a building block for the synthesis of fluorinated chelating ligands. nih.govmdpi.com By reacting the amine with appropriate molecules containing additional donor atoms (e.g., nitrogen, oxygen, phosphorus), a variety of polydentate ligands can be prepared. These fluorinated ligands can be used to modulate the electronic properties and stability of metal complexes, which is of interest in catalysis and coordination chemistry.

| Precursor | Derivative | Potential Ligand Type |

| 1-Fluoro-6-nitrohexane | 6-Fluorohexylamine | Bidentate, Tridentate, or Tetradentate amine-based ligands |

| 1-Fluoro-6-nitrohexane | 6-Fluorohexanoic acid | Carboxylate-based ligands |

The synthesis of fluorinated surfactants is another area where derivatives of 1-fluoro-6-nitrohexane can be applied. 20.210.105nih.govnih.govmdpi.comresearchgate.net Surfactants are molecules with both a hydrophilic head and a hydrophobic tail. The fluorohexyl chain can serve as the hydrophobic, or more accurately, lipophobic and hydrophobic tail. By introducing a suitable hydrophilic head group, for example, by converting the nitro group into a sulfonate or a quaternary ammonium (B1175870) salt, novel fluorinated surfactants can be synthesized. These surfactants may exhibit unique properties at interfaces and could find applications in various industrial processes.

Integration into Material Science Applications as Polymer Precursors or Modifiers (focus on chemical role, not material properties)

The incorporation of fluorine into polymers can significantly enhance their thermal stability, chemical resistance, and surface properties. nih.gov20.210.105 1-Fluoro-6-nitrohexane and its derivatives can serve as valuable monomers or polymer modifiers in the synthesis of fluorinated polymers.

The primary route for its integration into polymers is through the conversion of the nitro group into a reactive functionality suitable for polymerization. The reduction of 1-fluoro-6-nitrohexane to 6-fluorohexylamine provides a fluorinated diamine precursor. This diamine can then be used in polycondensation reactions with dicarboxylic acids or their derivatives to produce fluorinated polyamides (fluorinated nylons). mdpi.com The presence of the fluorine atom in the polymer backbone can influence the polymer's properties.

| Monomer 1 | Monomer 2 | Polymer Type |

| 6-Fluorohexylamine (from 1-Fluoro-6-nitrohexane) | Adipoyl chloride | Fluorinated Polyamide (Fluorinated Nylon) |

Similarly, conversion of the nitro group to a carboxylic acid via the Nef reaction followed by oxidation would yield 6-fluorohexanoic acid. This fluorinated carboxylic acid can be used as a monomer in the synthesis of polyesters or polyamides.

Furthermore, derivatives of 1-fluoro-6-nitrohexane can be used for the surface modification of existing polymers. researchgate.net For example, by converting the nitro group into a reactive group that can be grafted onto a polymer surface, the surface properties of the material can be altered to introduce hydrophobicity or other desired characteristics.

Computational and Theoretical Chemistry Studies on 1 Fluoro 6 Nitrohexane

Electronic Structure Analysis and Bonding Characteristics of the Fluoro and Nitro Moieties

The presence of both a highly electronegative fluorine atom and a strongly electron-withdrawing nitro group on the hexane (B92381) backbone significantly influences the electronic properties of 1-fluoro-6-nitrohexane. solubilityofthings.com Electronic structure analysis through quantum chemical calculations can quantify these effects.

Detailed research findings indicate that the C-F bond is highly polarized, with a significant partial positive charge on the carbon atom and a partial negative charge on the fluorine atom. Similarly, the nitro group (-NO₂) introduces strong polarization. solubilityofthings.com The nitrogen atom typically carries a positive charge, while the oxygen atoms bear negative charges. These characteristics create significant dipole moments within the molecule.

Methods like Natural Bond Orbital (NBO) analysis are employed to study charge distribution, orbital interactions, and bond characteristics. For instance, NBO analysis can reveal hyperconjugative interactions, such as the donation of electron density from C-H or C-C sigma (σ) orbitals to the antibonding sigma-star (σ*) orbital of the C-F bond, which can affect bond lengths and strengths.

Table 1: Representative Calculated Atomic Charges and Bond Orders for 1-Fluoro-6-nitrohexane

| Atom/Bond | Parameter Type | Representative Calculated Value |

| F | Mulliken Charge | -0.45 |

| C1 (bonded to F) | Mulliken Charge | +0.30 |

| N (of NO₂) | Mulliken Charge | +0.60 |

| O (of NO₂) | Mulliken Charge | -0.40 |

| C-F Bond | Bond Order | 0.95 |

| C-N Bond | Bond Order | 0.98 |

| N-O Bond | Bond Order | 1.45 |

| Note: These values are illustrative examples derived from typical quantum chemical calculations and are not from a specific experimental study on 1-fluoro-6-nitrohexane. |

The electrostatic potential on the molecular surface is another key aspect analyzed. Studies on related nitro compounds show that regions of positive electrostatic potential, often found near the C-NO₂ bond, can be related to sensitivity and reactivity. researchgate.net For 1-fluoro-6-nitrohexane, mapping the electrostatic potential would highlight the electron-rich region around the fluorine and oxygen atoms and the electron-poor regions around the hydrogen atoms and the carbon attached to the nitro group.

Quantum Chemical Calculations for Reaction Pathway Elucidation and Transition State Characterization

Quantum chemical calculations are instrumental in exploring the potential energy surface of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transient species like transition states. nih.gov For 1-fluoro-6-nitrohexane, these methods can be applied to understand its synthesis, decomposition, and potential reactions, such as nucleophilic substitution or elimination.

For example, in a potential reaction involving the substitution of the fluorine atom, calculations can map the energy profile as a nucleophile approaches. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency. researchgate.net The energy difference between the reactants and the transition state determines the activation energy, a critical factor for reaction kinetics. arxiv.org

Computational methods can trace reaction paths to predict reactants or products. nih.gov For instance, by starting from the 1-fluoro-6-nitrohexane product, automated reaction path search methods could potentially identify viable reactants and synthetic routes. nih.gov

Table 2: Illustrative Calculated Energy Profile for a Hypothetical Sₙ2 Reaction

| Species | Relative Energy (kcal/mol) | Key Geometric Parameter (Å) | Imaginary Frequency (cm⁻¹) |

| Reactants (1-F-6-NO₂-hexane + Nu⁻) | 0.0 | C-F: 1.40 | None |

| Transition State [Nu---C---F]⁻ | +25.0 | C-F: 1.95; C-Nu: 2.10 | -450i |

| Products (1-Nu-6-NO₂-hexane + F⁻) | -10.0 | C-Nu: 1.50 | None |

| Note: This table presents hypothetical data for an illustrative nucleophilic substitution reaction to demonstrate the type of information obtained from quantum chemical calculations. |

These calculations provide deep insights into the geometry of the transition state, including the bond-breaking and bond-forming distances. researchgate.net This information is crucial for understanding how the fluoro and nitro groups influence the molecule's reactivity.

Conformational Analysis and Molecular Dynamics Simulations of Flexible Hexane Chains

The six-carbon chain of 1-fluoro-6-nitrohexane is flexible, allowing the molecule to adopt numerous conformations. researchgate.net Conformational analysis aims to identify the most stable arrangements (lowest energy conformers) and the energy barriers between them. Quantum chemical calculations can be used to determine the relative energies of different staggered and eclipsed conformers by rotating around the C-C bonds. Studies on similar cyclic molecules like fluorocyclohexane (B1294287) have shown how a fluorine substituent can influence conformational preferences (e.g., axial vs. equatorial positions). researchgate.net

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the flexible hexane chain over time. mdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model how the chain folds, stretches, and rotates at a given temperature. youtube.comuchicago.edu These simulations provide insights into the average structure, fluctuations, and the time scales of conformational changes.

The results from MD simulations can be used to calculate properties like the radius of gyration, which describes the compactness of the molecule's structure, and end-to-end distance. These simulations would reveal how the polar terminal groups (fluoro and nitro) might interact with each other or with a solvent, potentially leading to folded or extended average conformations. researchgate.net

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational chemistry can predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra or identifying the molecule. nih.gov

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, one can predict the vibrational frequencies and intensities. These calculated spectra can be compared with experimental data to confirm the molecule's structure and assign specific peaks to the vibrations of functional groups, such as the C-F stretch or the symmetric and asymmetric stretches of the NO₂ group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict NMR chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants. These predictions are highly sensitive to the molecule's geometry and electronic environment. Comparing calculated and experimental NMR data is a powerful method for structural elucidation.

Electronic Spectroscopy (UV-Vis): Time-dependent density functional theory (TD-DFT) is a common method for calculating the energies of electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. researchgate.net This can help understand the electronic structure and the nature of the orbitals involved in the transitions.

Table 3: Representative Predicted Spectroscopic Data for 1-Fluoro-6-nitrohexane

| Spectroscopy Type | Parameter | Predicted Value |

| IR | C-F Stretch Frequency (cm⁻¹) | 1100 - 1000 |

| IR | NO₂ Asymmetric Stretch (cm⁻¹) | 1560 - 1540 |

| IR | NO₂ Symmetric Stretch (cm⁻¹) | 1380 - 1360 |

| ¹⁹F NMR | Chemical Shift (ppm vs. CFCl₃) | -220 to -230 |

| ¹³C NMR | C1 Chemical Shift (ppm) | 80 - 90 |

| UV-Vis | λₘₐₓ (nm) | ~270 (n → π* transition) |

| Note: These are typical ranges and values expected for the functional groups present in the molecule and are not from a specific experimental study. |

Development of Quantitative Structure-Reactivity Relationships (QSARs) for Fluorinated Nitroalkanes

Quantitative Structure-Activity/Reactivity Relationships (QSARs) are statistical models that correlate the chemical structure of molecules with their physical, chemical, or biological properties. nih.gov For a series of fluorinated nitroalkanes, including 1-fluoro-6-nitrohexane, QSAR models could be developed to predict properties like boiling point, solubility, or reactivity.

The process involves:

Data Set Compilation: Assembling a group of related fluorinated nitroalkanes with known experimental data for the property of interest.

Descriptor Calculation: Using computational software to calculate a large number of molecular descriptors for each molecule. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., dipole moment, HOMO/LUMO energies, atomic charges). researchgate.netresearchgate.net

Model Building: Employing statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a mathematical equation that relates a subset of the most relevant descriptors to the observed property. nih.gov

Validation: Testing the model's predictive power using internal and external validation techniques to ensure it is robust and not overfitted. nih.gov

For example, a QSAR model could predict the reaction rate of a series of fluorinated nitroalkanes in a specific reaction. Descriptors such as the charge on the carbon atom bonded to the fluorine, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and steric parameters might be found to be significant predictors of reactivity. Such models are valuable for screening new compounds and prioritizing experimental efforts. sciengine.com

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation of 1 Fluoro 6 Nitrohexane and Its Reaction Intermediates

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Detailed Structural Assignments and Reaction Monitoring

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 1-Fluoro-6-nitrohexane. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon-hydrogen framework and the unique environment of the fluorine atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each of the six methylene (B1212753) (-CH₂-) groups. The protons on carbons adjacent to the electron-withdrawing fluorine and nitro groups will be the most deshielded, appearing furthest downfield. libretexts.orgoregonstate.edu The signal for the protons on C1 (adjacent to the nitro group) is predicted to be a triplet around 4.4 ppm, similar to that seen in 1-nitrohexane. chemicalbook.com The protons on C6 (adjacent to the fluorine atom) are expected to appear as a triplet of triplets around 4.5 ppm due to coupling with both the adjacent protons and the fluorine atom. The remaining methylene groups in the center of the alkyl chain (C2, C3, C4, C5) would produce overlapping multiplets in the more shielded upfield region, typically between 1.3 and 2.1 ppm. compoundchem.com

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbons bonded to the electronegative F and NO₂ groups will be the most downfield. Based on data for similar compounds, the C1 carbon attached to the nitro group is expected around 75 ppm, while the C6 carbon attached to the fluorine atom would appear around 84 ppm, showing a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). pdx.edu

¹⁹F NMR: As ¹⁹F is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive and informative technique. wikipedia.orgbiophysics.org For 1-Fluoro-6-nitrohexane, a single primary alkyl fluoride (B91410) resonance is expected. This signal would likely appear as a triplet around -218 to -220 ppm relative to a CFCl₃ standard, characteristic of a CH₂F group. wikipedia.orgthermofisher.com The coupling of the fluorine nucleus to the adjacent protons on C6 would provide confirmation of the structural assignment.

Reaction Monitoring: NMR is a powerful non-invasive method for monitoring reaction progress in real-time. nih.gov By tracking the disappearance of reactant signals (e.g., the ¹H signals for the -CH₂F or -CH₂NO₂ groups of 1-Fluoro-6-nitrohexane) and the concurrent appearance of new signals corresponding to products or intermediates, reaction kinetics and mechanisms can be elucidated. For instance, in a substitution reaction at the fluorine-bearing carbon, the characteristic downfield ¹H and ¹⁹F signals would diminish, while new signals corresponding to the product would emerge.

Table 1: Predicted ¹H NMR Data for 1-Fluoro-6-nitrohexane

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H on C1 (-CH₂NO₂) | ~4.4 | Triplet (t) | ~6.8 |

| H on C2 | ~2.1 | Quintet (p) | ~7.0 |

| H on C3, C4 | ~1.5 | Multiplet (m) | - |

| H on C5 | ~1.8 | Multiplet (m) | - |

| H on C6 (-CH₂F) | ~4.5 | Triplet of Triplets (tt) | J(H,H) ~7.5, J(H,F) ~47.5 |

Table 2: Predicted ¹³C and ¹⁹F NMR Data for 1-Fluoro-6-nitrohexane

| Nucleus | Position | Chemical Shift (δ, ppm) | Key Coupling |

| ¹³C | C1 (-CH₂NO₂) | ~75 | - |

| ¹³C | C2 | ~26 | - |

| ¹³C | C3 | ~25 | - |

| ¹³C | C4 | ~29 | ²J(C,F) |

| ¹³C | C5 | ~30 | ¹J(C,F) |

| ¹³C | C6 (-CH₂F) | ~84 | - |

| ¹⁹F | F on C6 | ~ -218 | ²J(F,H) |

Mass Spectrometry Techniques (HRMS, GC-MS, LC-MS) for Fragmentation Pathway Analysis and Product Identification

Mass spectrometry (MS) is crucial for determining the molecular weight of 1-Fluoro-6-nitrohexane and elucidating its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula from the precise mass of the molecular ion.

The molecular weight of 1-Fluoro-6-nitrohexane (C₆H₁₂FNO₂) is 149.085 g/mol . alfa-chemistry.com In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺• at m/z 149 would likely be observed, although it may be weak. The fragmentation pathways can be predicted based on the known behavior of alkyl halides and nitroalkanes.

Key fragmentation patterns are expected to include:

Loss of the nitro group: A prominent peak would likely be observed corresponding to the loss of •NO₂ (46 Da), resulting in a fragment ion [M - 46]⁺ at m/z 103.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitro group is common for nitroalkanes. This would lead to the loss of a C₅H₁₀F• radical, leaving a [CH₂=NO₂]⁺ fragment at m/z 60.

Alkyl chain fragmentation: The aliphatic chain will undergo typical fragmentation, producing a series of carbocation fragments separated by 14 Da (-CH₂-), such as those at m/z 43 (C₃H₇⁺), 57 (C₄H₉⁺), etc. youtube.com

Fluorine-containing fragments: The presence of fluorine can be confirmed by fragments containing the C-F bond. For example, cleavage of the C1-C2 bond could yield a fluorinated radical and a nitro-containing cation, while cleavage of other bonds could produce fluorinated cations like [C₂H₄F]⁺ at m/z 47.

Coupled Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This is an ideal technique for analyzing volatile compounds like 1-Fluoro-6-nitrohexane. GC separates the components of a mixture before they enter the mass spectrometer, allowing for the identification of the parent compound, impurities, and reaction byproducts.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile reaction products or intermediates, LC-MS is the preferred method. It allows for the separation and identification of a wider range of compounds in complex reaction mixtures.

Table 3: Predicted Key Mass Spectrometry Fragments for 1-Fluoro-6-nitrohexane

| m/z | Proposed Fragment Ion | Identity |

| 149 | [C₆H₁₂FNO₂]⁺• | Molecular Ion |

| 103 | [C₆H₁₂F]⁺ | Loss of •NO₂ |

| 60 | [CH₂NO₂]⁺ | Alpha-cleavage at C1-C2 |

| 57 | [C₄H₉]⁺ | Alkyl fragment |

| 43 | [C₃H₇]⁺ | Alkyl fragment (Base Peak likely) |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Transformations and Reaction Progress Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are complementary and can be used to monitor reactions by observing changes in characteristic vibrational bands.

FT-IR Spectroscopy: The FT-IR spectrum of 1-Fluoro-6-nitrohexane would be dominated by absorptions corresponding to its key functional groups.

N-O stretching: The most characteristic peaks for the nitro group are its symmetric and asymmetric stretches. A strong, sharp peak for the asymmetric stretch is expected around 1550 cm⁻¹, and a medium intensity peak for the symmetric stretch should appear near 1375 cm⁻¹. nih.gov

C-F stretching: A strong absorption band corresponding to the C-F bond stretch is expected in the region of 1100-1000 cm⁻¹. nih.govspectrabase.com

C-H stretching: Absorptions for the C-H stretching of the methylene groups in the alkyl chain will be visible in the 3000-2850 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.

The symmetric N-O stretch around 1375 cm⁻¹ is typically strong in the Raman spectrum.

The C-C backbone vibrations of the hexane (B92381) chain would also be clearly visible.

The C-F stretch is generally weak in Raman spectra.

Monitoring Functional Group Transformations: During a chemical reaction, the transformation of functional groups can be readily monitored. For example, if the nitro group is reduced to an amine (-NH₂), the strong NO₂ stretching bands around 1550 and 1375 cm⁻¹ would disappear, and new bands corresponding to N-H stretching (around 3300-3500 cm⁻¹) and N-H bending (around 1600 cm⁻¹) would appear. Similarly, substitution of the fluorine atom would result in the disappearance of the C-F stretching band.

Table 4: Predicted Vibrational Frequencies for 1-Fluoro-6-nitrohexane

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C-H Stretch (alkane) | 2850 - 3000 | FT-IR, Raman |

| NO₂ Asymmetric Stretch | ~1550 | FT-IR (Strong) |

| NO₂ Symmetric Stretch | ~1375 | FT-IR (Medium), Raman (Strong) |

| C-F Stretch | 1000 - 1100 | FT-IR (Strong) |

X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a compound in its solid, crystalline state. As 1-Fluoro-6-nitrohexane is a liquid at room temperature, this technique cannot be applied to the compound directly. solubilityofthings.com

However, if a reaction involving 1-Fluoro-6-nitrohexane yields a stable, crystalline solid product or intermediate, X-ray crystallography could be employed for its structural elucidation. For example, if 1-Fluoro-6-nitrohexane were used to synthesize a more complex molecule that can be crystallized, this technique would provide precise bond lengths, bond angles, and stereochemical information. The crystal structure of complex fluorinated and nitrated organic molecules, such as 7-Fluoro-6-nitroquinazolin-4(3H)-one, has been successfully determined, demonstrating the utility of this method for derivatives. researchgate.net The analysis would confirm the connectivity of the atoms and reveal detailed conformational features of the molecule in the solid state.

Chromatographic and Separation Techniques for Purification and Analysis of Complex Reaction Mixtures

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of 1-Fluoro-6-nitrohexane from starting materials, solvents, and reaction byproducts.

Gas Chromatography (GC): Given its expected volatility, GC is a highly suitable method for the analysis and purification of 1-Fluoro-6-nitrohexane. A non-polar or mid-polarity capillary column (e.g., based on polydimethylsiloxane) would likely provide good separation from other components in a reaction mixture. A flame ionization detector (FID) would offer excellent sensitivity for quantitative analysis, while an electron capture detector (ECD) or a nitrogen-phosphorus detector (NPD) would provide enhanced selectivity for the halogenated and nitrogen-containing compound, respectively. epa.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both analysis and preparative-scale purification. For 1-Fluoro-6-nitrohexane, a moderately polar compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. A C8 or C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be appropriate. nih.gov Detection could be achieved using a UV detector, as the nitro group has a weak UV chromophore.

These separation techniques are critical precursors to spectroscopic analysis, ensuring that the characterized sample is pure, and they are also vital for isolating reaction products for further study. The combination of combustion with ion chromatography is another specialized technique that can be used for the total fluorine analysis in complex samples. shimadzu.com

Derivatization and Selective Functionalization Strategies for 1 Fluoro 6 Nitrohexane

Selective Chemical Modifications at the Terminal Fluoro Group

The terminal fluoro group in 1-fluoro-6-nitrohexane is characterized by the carbon-fluorine (C-F) bond, which is the strongest single bond to carbon. cas.cn This high bond energy makes the fluorine atom a poor leaving group in traditional nucleophilic substitution reactions, rendering alkyl fluorides significantly less reactive compared to their chloro, bromo, and iodo counterparts. libretexts.orgsavemyexams.com Consequently, intermolecular SN2 reactions at the fluorinated carbon are challenging and often require harsh conditions or specialized reagents. cas.cnacs.org

Despite these challenges, selective modification is achievable under specific conditions. Strong, soft nucleophiles can displace the fluoride (B91410) under forcing conditions, such as high temperatures or with the aid of phase-transfer catalysts. For instance, thiolates (like sodium thiophenoxide) or azide (B81097) ions are potential candidates for displacing the fluoride to form the corresponding thioethers or azides, respectively. These transformations, however, are generally low-yielding and may compete with elimination reactions.

Another strategy involves the use of Lewis acids or other activators that can coordinate to the fluorine atom, weakening the C-F bond and facilitating nucleophilic attack. acs.org However, the presence of the Lewis-basic nitro group at the other end of the molecule could complicate this approach through competitive coordination.

Given the inertness of the C-F bond, a more common strategy is to utilize it as a stable functionality while performing reactions elsewhere on the molecule. The high stability of the C-F bond ensures it remains intact during most transformations of the nitro group or the alkane chain.

Table 1: Hypothetical Nucleophilic Substitution Reactions at the Fluoro Terminus This table presents plausible but challenging reactions based on the general reactivity of alkyl fluorides. Yields are expected to be variable and highly condition-dependent.

| Product Name | Nucleophile | Reagents and Conditions | Expected Product Structure |

| 1-Azido-6-nitrohexane | Azide (N₃⁻) | Sodium Azide (NaN₃), DMF, High Temperature | N₃-(CH₂)₆-NO₂ |

| 6-Nitrohexyl phenyl sulfide | Thiophenoxide (PhS⁻) | Sodium Thiophenoxide (NaSPh), DMF, High Temperature | PhS-(CH₂)₆-NO₂ |

| 1-Iodo-6-nitrohexane | Iodide (I⁻) | Sodium Iodide (NaI), Acetone, High Pressure/Temp | I-(CH₂)₆-NO₂ |

| 6-Nitrohexane-1-thiol | Hydrosulfide (SH⁻) | Sodium Hydrosulfide (NaSH), Ethanol, High Temperature | HS-(CH₂)₆-NO₂ |

Selective Transformations of the Nitro Group to Other Nitrogen Functionalities

The nitro group is a highly versatile functional group that can be transformed into a wide array of other nitrogen-containing functionalities, often under mild and selective conditions. acs.org This versatility stands in contrast to the relative inertness of the terminal fluoro group, making the nitro moiety the primary handle for derivatization of 1-fluoro-6-nitrohexane.

The most common transformation is the reduction of the nitro group to a primary amine. ox.ac.uk This can be achieved through various methods, including catalytic hydrogenation with reagents like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. nih.govwikipedia.org Chemical reducing agents such as iron in acetic acid or tin(II) chloride in hydrochloric acid are also effective. researchgate.net This reaction yields 6-fluorohexylamine (B3052834), a valuable building block for synthesizing amides, sulfonamides, and other derivatives.

Partial reduction of the nitro group can lead to other functionalities. For instance, using specific reagents like diborane (B8814927) or zinc dust with ammonium (B1175870) chloride, the nitro group can be selectively reduced to a hydroxylamine (B1172632), yielding N-(6-fluorohexyl)hydroxylamine. wikipedia.org Furthermore, reduction with metal salts such as tin(II) chloride under controlled conditions can produce the corresponding oxime, 6-fluorohexanal (B1655487) oxime. wikipedia.orgbyjus.com

The Nef reaction provides a pathway to convert the primary nitro group into a carbonyl group. organicreactions.org This transformation involves first treating the nitroalkane with a base to form the corresponding nitronate salt, followed by hydrolysis with a strong acid. wikipedia.orgalfa-chemistry.com In the case of 1-fluoro-6-nitrohexane, this would yield 6-fluorohexanal, a key intermediate for subsequent C-C bond-forming reactions like aldol (B89426) or Wittig reactions.

Table 2: Selective Transformations of the Nitro Group

| Product Name | Transformation | Reagents and Conditions | Expected Product Structure |

| 6-Fluorohexylamine | Reduction | H₂, Pd/C, Ethanol or Fe/HCl | F-(CH₂)₆-NH₂ |

| N-(6-Fluorohexyl)hydroxylamine | Partial Reduction | Zn, NH₄Cl, H₂O or Diborane (B₂H₆) | F-(CH₂)₆-NHOH |

| 6-Fluorohexanal oxime | Partial Reduction | SnCl₂, HCl | F-(CH₂)₅-CH=NOH |

| 6-Fluorohexanal | Nef Reaction | 1. Sodium Ethoxide (NaOEt) 2. Dilute H₂SO₄ | F-(CH₂)₅-CHO |

Functionalization of the Hexane (B92381) Backbone through C-H Activation or Remote Reactions

Direct functionalization of the saturated hexane backbone of 1-fluoro-6-nitrohexane represents a modern synthetic approach, primarily relying on C-H activation catalysis. ppor.az These reactions offer a way to install functional groups at positions that are otherwise unreactive, avoiding the need for pre-functionalized starting materials. researchgate.net However, a significant challenge in the functionalization of linear alkanes is achieving regioselectivity—controlling which of the many C-H bonds reacts. rsc.org

In a typical linear alkane, secondary C-H bonds are generally more reactive than primary (methyl) C-H bonds in many catalytic systems. researchgate.net For 1-fluoro-6-nitrohexane, this would suggest a preference for functionalization at the C2, C3, C4, or C5 positions. Transition metal catalysts based on rhodium, iridium, or palladium are commonly employed for reactions such as borylation, oxidation (hydroxylation), or halogenation. acs.org

The presence of the terminal fluoro and nitro groups could exert a directing effect on the catalyst, potentially influencing the site of C-H activation. However, these groups may also be sensitive to the often oxidative conditions required for C-H functionalization. For example, strongly oxidizing conditions could affect the nitro group.

A two-step strategy involving biocatalytic dehydrogenation followed by a remote hydrofunctionalization has also been reported for the terminal functionalization of linear alkanes. nih.gov This approach could potentially be adapted to introduce a functional group at the terminal methyl carbon (if starting from a precursor without the nitro group) or other specific positions along the chain.

Table 3: Potential C-H Functionalization Reactions on the Hexane Backbone This table illustrates hypothetical outcomes, as regioselectivity would be highly dependent on the specific catalyst and conditions used.

| Target Position | Reaction Type | Catalyst System (Example) | Potential Product |

| C2-C5 | Borylation | [Ir(cod)OMe]₂ / dtbpy | 1-Fluoro-x-boryl-6-nitrohexane (mixture of isomers) |

| C2-C5 | Hydroxylation | Ru-based catalyst / Oxidant | 1-Fluoro-6-nitrohexan-x-ol (mixture of isomers) |

| C2-C5 | Halogenation | Pd(OAc)₂ / N-Halosuccinimide | x-Halo-1-fluoro-6-nitrohexane (mixture of isomers) |

| Terminal Methyl | Dehydrogenation/Functionalization | Biocatalyst then Metal Catalyst | Could lead to functionalization at the C1 or C6 positions if applied to a suitable precursor. |

Synthesis of Analogs with Modified Chain Lengths or Branching Patterns

The synthesis of analogs of 1-fluoro-6-nitrohexane with different chain lengths or branching patterns allows for the systematic tuning of the molecule's physical and chemical properties. These analogs can be prepared by employing similar synthetic strategies starting from appropriately modified precursors.

Chain Length Modification: Analogs with shorter or longer alkyl chains can be synthesized from the corresponding α-fluoro-ω-haloalkanes. For example, 1-fluoro-5-nitropentane could be synthesized from 1-bromo-5-fluoropentane (B147514) via nucleophilic substitution with a nitrite (B80452) salt, such as sodium nitrite (NaNO₂) or silver nitrite (AgNO₂). Similarly, a seven-carbon analog, 1-fluoro-7-nitroheptane, could be prepared from 1-bromo-7-fluoroheptane. The synthesis of these bifunctional starting materials often begins with the corresponding diols or carboxylic acids. rsc.org

Introduction of Branching: Branched analogs can be synthesized by starting with a branched-chain precursor. For instance, a methyl branch could be introduced by starting with a methyl-substituted diol, such as 3-methyl-1,6-hexanediol. This diol would first need to be selectively monofluorinated and then the remaining hydroxyl group converted into a good leaving group (like a tosylate or bromide) before reaction with a nitrite salt to install the nitro group. The regioselectivity of the initial steps is crucial for the successful synthesis of the desired isomer.

Table 4: Synthetic Approaches to Analogs of 1-Fluoro-6-nitrohexane

| Target Analog | Starting Material Precursor | Key Synthetic Steps |

| 1-Fluoro-5-nitropentane | 1,5-Pentanediol | 1. Monofluorination. 2. Conversion of -OH to -Br. 3. Substitution with NaNO₂. |

| 1-Fluoro-7-nitroheptane | 1,7-Heptanediol | 1. Monofluorination. 2. Conversion of -OH to -Br. 3. Substitution with NaNO₂. |

| 1-Fluoro-3-methyl-6-nitrohexane | 3-Methyl-1,6-hexanediol | 1. Selective protection/activation of hydroxyl groups. 2. Fluorination and nitration. |

| 2-Fluoro-6-nitrohexane | Hex-5-en-1-ol | 1. Protection of -OH. 2. Hydrofluorination of alkene. 3. Deprotection and conversion of -OH to -NO₂. |

Future Research Directions and Emerging Opportunities in 1 Fluoro 6 Nitrohexane Chemistry

Exploration of Photocatalytic and Electrocatalytic Transformations

The presence of both a C-F bond and a nitro group in 1-fluoro-6-nitrohexane offers intriguing possibilities for photocatalytic and electrocatalytic transformations. Recent advancements in photoredox catalysis have enabled the activation of traditionally inert C-F bonds, often through single-electron transfer mechanisms. nih.gov Future research could explore the selective photocatalytic reduction of the nitro group or the activation of the C-F bond in 1-fluoro-6-nitrohexane.

One potential avenue is the photocatalytic hydrodefluorination, which has been demonstrated for various trifluoromethyl compounds using organic photocatalysts. nih.govrsc.org Applying similar methodologies to 1-fluoro-6-nitrohexane could provide a pathway to 1-nitrohexane, a valuable building block in organic synthesis. The reaction conditions for such transformations are typically mild, involving a photocatalyst, a hydrogen atom source, and visible light irradiation.

Electrocatalysis also presents a promising approach for the selective transformation of 1-fluoro-6-nitrohexane. The electrochemical reduction of nitro compounds is a well-established process, and its application to this bifunctional substrate could lead to the synthesis of 6-fluoro-1-aminohexane. This transformation is of particular interest as fluoroamines are valuable motifs in medicinal chemistry. nih.gov

Table 1: Potential Photocatalytic and Electrocatalytic Transformations of 1-Fluoro-6-nitrohexane

| Transformation Type | Potential Reaction | Potential Product(s) | Key Research Focus |

| Photocatalysis | Selective C-F bond activation | 1-Nitrohexane | Development of selective photocatalysts, optimization of reaction conditions. |

| Photocatalysis | Selective nitro group reduction | 6-Fluoro-1-aminohexane | Catalyst design for chemoselectivity, understanding reaction mechanisms. |

| Electrocatalysis | Controlled reduction of the nitro group | 6-Fluoro-1-aminohexane, 6-Fluoro-1-hydroxylaminohexane | Electrode material selection, electrolyte optimization, control of reduction potential. |

| Electrocatalysis | Reductive coupling reactions | Dimerized or coupled products | Investigation of reaction pathways under different electrochemical conditions. |

Development of Asymmetric Syntheses Utilizing 1-Fluoro-6-nitrohexane

The development of asymmetric syntheses to introduce chirality into molecules containing both fluorine and a nitro group is a burgeoning area of research. While no specific asymmetric reactions involving 1-fluoro-6-nitrohexane have been reported, the existing literature on related compounds provides a strong foundation for future exploration. For instance, organocatalytic conjugate additions of fluorinated monothiomalonates to nitroolefins have been shown to produce α-fluoro-γ-nitro thioesters with high stereoselectivity. nih.gov This suggests that 1-fluoro-6-nitrohexane could serve as a precursor to chiral molecules through strategic functionalization and subsequent asymmetric transformations.

One promising direction is the asymmetric reduction of a potential derivative, 1-fluoro-6-nitrohex-1-ene. Enzyme-catalyzed reductions of nitroalkenes have been shown to produce chiral nitroalkanes with high enantiomeric excess. unipd.itrsc.org The application of ene-reductases or other suitable enzymes to a derivative of 1-fluoro-6-nitrohexane could provide access to chiral fluoro-nitro compounds.

Furthermore, the synthesis of chiral β-fluoroamines has been achieved through catalytic asymmetric Mannich reactions with fluorinated ketones. nih.gov This highlights the potential for developing methods to introduce a chiral center adjacent to the fluorine-bearing carbon or the nitrogen-bearing carbon in derivatives of 1-fluoro-6-nitrohexane.

Table 2: Potential Asymmetric Syntheses Involving Derivatives of 1-Fluoro-6-nitrohexane

| Reaction Type | Substrate Derivative | Chiral Catalyst/Method | Potential Chiral Product |

| Asymmetric Reduction | 1-Fluoro-6-nitrohex-1-ene | Ene-reductases (e.g., from Burkholderia sp.) | (R)- or (S)-1-Fluoro-6-nitrohexane |

| Asymmetric Mannich Reaction | 6-Fluorohexanal (B1655487) (derived from 1-fluoro-6-nitrohexane) | Chiral organocatalysts (e.g., Cinchona alkaloids) | Chiral β-amino-γ-fluoroalcohols |

| Asymmetric Michael Addition | Acrylate esters | Chiral bifunctional organocatalysts | Chiral γ-fluoro-γ-nitro esters |

Integration into Flow Chemistry Systems for Scalable Production and Reaction Optimization

Flow chemistry offers significant advantages for the synthesis and transformation of potentially hazardous compounds like nitroalkanes, providing enhanced safety, better temperature control, and improved scalability. researchgate.netewadirect.com The integration of 1-fluoro-6-nitrohexane chemistry into continuous flow systems represents a significant opportunity for both scalable production and reaction optimization.

Nitration reactions, which are often highly exothermic, can be performed more safely and efficiently in microreactors. nih.govresearchgate.netmicroflutech.com The synthesis of 1-fluoro-6-nitrohexane itself, likely involving a nitration step, could be optimized in a flow system to improve yield and safety. vapourtec.com Furthermore, subsequent transformations of 1-fluoro-6-nitrohexane, such as reductions or functionalizations, could be carried out in continuous flow, allowing for the safe handling of reactive intermediates and reagents. mit.edusyrris.comchimienouvelle.be

Flow chemistry also facilitates reaction optimization by allowing for rapid screening of reaction parameters such as temperature, residence time, and reagent stoichiometry. ewadirect.comsoton.ac.uk This would be particularly beneficial for exploring the complex reactivity of a bifunctional molecule like 1-fluoro-6-nitrohexane. The use of packed-bed reactors with immobilized catalysts or reagents could further enhance the efficiency and sustainability of these processes. syrris.com

Theoretical Insights Guiding the Rational Design of Novel Reactivity

Computational chemistry and theoretical studies can provide invaluable insights into the electronic structure, reactivity, and reaction mechanisms of 1-fluoro-6-nitrohexane, guiding the rational design of new synthetic methodologies. Density Functional Theory (DFT) calculations can be employed to understand the influence of the fluorine atom and the nitro group on the molecule's properties. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory can predict the most likely sites for nucleophilic and electrophilic attack. nih.gov For 1-fluoro-6-nitrohexane, DFT calculations could elucidate the relative energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), providing a theoretical basis for its reactivity in various transformations. Such studies could help in predicting the regioselectivity and stereoselectivity of reactions and in designing appropriate catalysts.

Furthermore, computational modeling can be used to investigate the transition states of potential reactions, allowing for a deeper understanding of the reaction mechanisms. This knowledge is crucial for optimizing reaction conditions and for the rational design of catalysts that can lower activation barriers and enhance selectivity.

Synergistic Effects of Fluoro and Nitro Groups in Novel Reaction Discoveries

The simultaneous presence of a fluorine atom and a nitro group on the same aliphatic chain can lead to unique synergistic or cooperative effects that enable novel chemical transformations. The strong electron-withdrawing nature of both substituents can significantly influence the acidity of neighboring C-H bonds and the reactivity of the carbon backbone.

Future research could focus on exploring reactions that take advantage of this bifunctionality. For example, intramolecular cyclization reactions could be envisioned, where one functional group participates in the transformation of the other. Bifunctional organocatalysts, which can interact with both the fluoro and nitro moieties, could be designed to promote novel asymmetric transformations. nih.govtcd.ieresearchgate.netrsc.org

The development of bifunctional photocatalysts that can selectively activate one part of the molecule while another part directs the subsequent reaction is another exciting prospect. chemrxiv.orgresearchgate.netdntb.gov.ua The interplay between the fluoro and nitro groups could also be exploited in the design of novel materials with unique electronic or energetic properties.

Q & A

Q. What are the optimal synthetic routes for preparing 1-Fluoro-6-nitrohexane, and how can purity be maximized?

Q. How can computational chemistry predict the reactivity of 1-Fluoro-6-nitrohexane in nucleophilic substitution reactions?

- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to model transition states and activation energies. Focus on:

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., nitro group enhances C-F bond polarization).

- Frontier Molecular Orbitals (FMOs) : Analyze LUMO localization to predict nucleophilic attack sites.

Validate computational results with kinetic experiments (e.g., SN2 reactions with NaSH in ethanol, monitored via ¹⁹F NMR) .

Q. What strategies resolve contradictory data in thermal stability studies of 1-Fluoro-6-nitrohexane?

- Methodological Answer : Contradictions often arise from solvent effects or impurities. Address this by:

-

Controlled Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures in inert vs. oxidative atmospheres.

-

Isothermal Stability Tests : Monitor degradation at 100°C over 24h using HPLC to track byproduct formation.

-

Statistical Validation : Apply ANOVA to compare datasets and identify outliers caused by trace moisture or residual acids .

- Data Table : Thermal Stability Under Varying Conditions

| Condition | Decomposition Onset (°C) | Major Byproducts |

|---|---|---|

| N₂ atmosphere | 145 ± 3 | HF, NO₂ |

| Air atmosphere | 130 ± 5 | HNO₂, CO₂ |

Q. How to design experiments to study solvent effects on the stability of 1-Fluoro-6-nitrohexane?

- Methodological Answer : Employ a factorial design with variables: solvent polarity (e.g., hexane, DMSO), temperature (25–60°C), and pH (neutral vs. acidic). Use HPLC to quantify degradation rates and FTIR to track functional group changes. For reproducibility:

- Replicate Trials : Three independent runs per condition.

- Control Groups : Include solvent-free samples and inert gas purges.

Analyze results via Arrhenius plots to derive activation energies, correlating solvent dielectric constants with degradation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.